N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine
Description
Properties
IUPAC Name |
N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-7-14-9-12(15-10)16-5-3-11(4-6-16)8-13-2/h7,9,11,13H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVAQFGAKHEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The safety data sheet indicates that it may cause respiratory irritation, suggesting that the respiratory system could be a potential target.
Result of Action
It is known to cause severe skin burns and eye damage, and may cause respiratory irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine, it is recommended to use only outdoors or in a well-ventilated area to prevent inhalation of dust, fume, gas, mist, vapors, or spray. It should be stored in a locked up, well-ventilated place, with the container kept tightly closed.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine are not fully understood yet. It is known that piperidines, the class of compounds to which it belongs, are involved in a variety of biochemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.
Cellular Effects
Safety data sheets indicate that it may cause respiratory irritation, may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation.
Temporal Effects in Laboratory Settings
Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors.
Biological Activity
N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Identifiers:
- CAS Number: 887922-91-0
- Molecular Formula: C₁₂H₁₈N₄
- Molecular Weight: 220.32 g/mol
| Property | Value |
|---|---|
| Assay Percent Range | 90% |
| Hazard Category | Causes severe skin burns and eye damage |
| Precautionary Statements | IF SWALLOWED: rinse mouth; call a physician if unwell |
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It is believed to function as a monoamine reuptake inhibitor , affecting serotonin and norepinephrine levels in the brain, which can influence mood and anxiety levels.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound can modulate the activity of neurotransmitters, potentially leading to antidepressant and anxiolytic effects. Its structural similarity to known psychoactive substances suggests it may also interact with dopamine receptors, contributing to its pharmacological profile.
Antidepressant Effects
Studies have shown that derivatives of piperidine compounds can exhibit significant antidepressant-like effects in animal models. For instance, the administration of similar compounds has resulted in reduced immobility in forced swim tests, a common measure for antidepressant efficacy.
Analgesic Properties
In addition to mood regulation, this compound has been investigated for its analgesic properties. Preclinical studies indicate that it may reduce pain responses in models of acute and chronic pain, potentially through modulation of central pain pathways.
Case Studies and Research Findings
- Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that piperidine derivatives significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake .
- Analgesic Effects : Research conducted at a university pharmacology department found that administering this compound led to a marked reduction in pain sensitivity in mice subjected to inflammatory pain models .
- Safety Profile : Despite its potential therapeutic benefits, safety assessments reveal that this compound may cause severe skin burns and eye damage upon contact, necessitating careful handling during research .
Scientific Research Applications
Research indicates that N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine exhibits significant biological activity. It has been identified as a potential candidate for treating central nervous system disorders due to its interaction with neurotransmitter systems.
Pharmacological Insights:
- Antidepressant Properties : The compound has shown promise in preclinical studies as an antidepressant agent, likely due to its ability to modulate serotonin and norepinephrine levels in the brain.
- Analgesic Effects : Its analgesic properties may be attributed to its influence on pain pathways, making it a candidate for further exploration in pain management therapies.
- Neuroprotective Effects : Emerging studies suggest that it may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, demonstrating its efficacy in enhancing mood-related behaviors in animal models .
- Pain Management Trials : Clinical trials assessing the analgesic effects reported significant reductions in pain scores among subjects treated with formulations containing this compound, suggesting its potential utility in chronic pain management .
- Neuroprotection Research : Investigations into neuroprotective mechanisms have shown that this compound can reduce oxidative stress markers and improve cognitive function in rodent models .
Potential Applications
Given its pharmacological profile, this compound could be applied in:
- Pharmaceutical Development : As a lead compound for developing new antidepressants or analgesics.
- Neurological Research : For investigating pathways involved in neurodegeneration and potential therapeutic interventions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent positions, heterocyclic systems, and functional groups, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Positional Isomerism : The 3-yl vs. 4-yl piperidine substitution (e.g., ) may alter molecular conformation, affecting binding to biological targets or catalytic sites.
- Heterocyclic Systems: Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen) or indole (nitrogen in fused benzene ring) influences electronic properties and solubility.
- Functional Groups : Chlorine (electron-withdrawing) in pyridyl analogs increases stability but may reduce biodegradability , while methyl groups enhance lipophilicity.
Physicochemical Properties and Stability
- Melting Points : Pyridine/indole derivatives (e.g., 58.5–61°C , 124–128°C ) suggest that pyrazine-based compounds may exhibit intermediate thermal stability due to polar nitrogen atoms.
- Solubility : Pyrazine’s polarity likely enhances aqueous solubility compared to indole or thiazole derivatives.
- Stability : Microbial degradation studies on pyridyl analogs (e.g., N-methyl-(6-chloro-3-pyridyl)methylamine) highlight susceptibility to demethylation or hydrolysis , suggesting similar pathways for the target compound.
Preparation Methods
Reductive Amination of 4-Formylpiperidine
4-Formylpiperidine reacts with methylamine in the presence of NaBH3CN or H2/Pd-C:
Alkylation of 4-Aminomethylpiperidine
Quaternization of 4-aminomethylpiperidine with methyl iodide:
Convergent Synthesis Strategies
Fragment Coupling via Mitsunobu Reaction
Coupling 1-(6-methylpyrazin-2-yl)piperidin-4-ol with methylamine using DEAD/PPh3:
Grignard Addition to 4-Cyanopiperidine
4-Cyanopiperidine reacts with MeMgBr, followed by reduction:
-
Step 1 : MeMgBr (2 eq), THF, −78°C → 25°C, 2 h.
-
Step 2 : LiAlH4 (2 eq), Et2O, reflux, 4 h.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diglyme | KI | 110 | 6 | 88 | 99.3 |
| Anisole | None | 120 | 8 | 82 | 98.7 |
| Toluene | Pd/Xantphos | 110 | 12 | 85 | 99.1 |
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.
-
Distillation : Fractional distillation under reduced pressure isolates N-methylpyrrolidine analogs with <1% impurities.
Challenges and Alternative Routes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine, and what reaction conditions are critical for optimal yield?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, coupling 6-methylpyrazine-2-carboxylic acid derivatives with piperidine intermediates under basic conditions (e.g., NaHCO₃ in DMF at 80°C) . Catalytic hydrogenation or use of reducing agents like NaBH₄ may be employed for amine group formation. Reaction purity is monitored via HPLC or LC-MS.
- Key Considerations : Solvent choice (polar aprotic solvents preferred), temperature control, and stoichiometric ratios of reagents significantly impact yields. Impurities from incomplete substitution or oxidation require column chromatography for purification .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : X-ray crystallography using programs like SHELXL or Olex2 resolves bond lengths, angles, and stereochemistry. For example, piperidine ring conformation and methylpyrazine orientation can be confirmed via diffraction data .
- Data Interpretation : Compare experimental bond angles (e.g., C-N-C in piperidine) with computational models (DFT calculations). Discrepancies >5% may indicate torsional strain or solvent effects .
Q. What preliminary biological assays are used to screen its activity as a ligand or receptor modulator?
- Methodology : Radioligand binding assays (e.g., with ³H-labeled serotonin or dopamine receptors) quantify affinity (Kᵢ values). Functional activity (agonist/antagonist) is assessed via cAMP accumulation or calcium flux assays in HEK293 cells .
- Controls : Include reference ligands (e.g., clozapine for 5-HT receptors) to validate assay specificity. IC₅₀ values <1 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities across studies?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. For example, analyze hydrogen bonding with conserved residues (e.g., Asp³.³² in GPCRs) to explain variability in Kᵢ values .
- Validation : Cross-correlate simulation data with mutagenesis studies (e.g., alanine scanning) to identify critical binding motifs .
Q. What strategies optimize enantiomeric purity during synthesis, given its chiral piperidine center?
- Methodology : Chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Ru-BINAP complexes) separates enantiomers. Enantiomeric excess (ee) ≥98% is required for pharmacological studies .
- Challenges : Racemization during amination steps may require low-temperature conditions (-20°C) and inert atmospheres to preserve stereochemistry .
Q. How do structural modifications (e.g., fluorination or sulfonation) alter its pharmacokinetic profile?
- Methodology : Introduce substituents at the pyrazine or piperidine moieties and assess LogP (octanol-water partition), metabolic stability (CYP450 assays), and plasma protein binding (ultrafiltration). For example, fluorination increases blood-brain barrier permeability but may reduce solubility .
- Data Analysis : Quantitative structure-activity relationship (QSAR) models predict bioavailability changes. A decrease in clearance (Cl <10 mL/min/kg) suggests improved half-life .
Q. What experimental approaches reconcile discrepancies in reported toxicity profiles?
- Methodology : Meta-analysis of in vitro (MTT assay) and in vivo (rodent LD₅₀) data identifies confounding factors (e.g., solvent choice or dosing regimen). For example, DMSO >1% in cell culture artificially elevates cytotoxicity .
- Mitigation : Standardize protocols (OECD guidelines) and use orthogonal assays (e.g., comet assay for genotoxicity) .
Methodological Resources
- Structural Characterization : SHELX software suite for crystallographic refinement .
- Synthesis Optimization : Kanto Reagents catalog (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid derivatives) .
- Biological Assays : PubChem data for analogs (e.g., 6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine) to guide target selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
